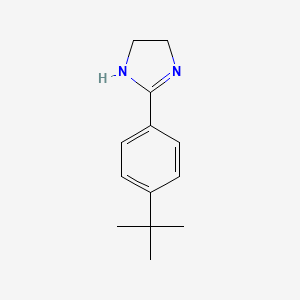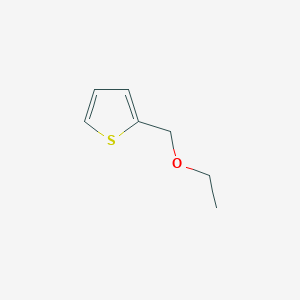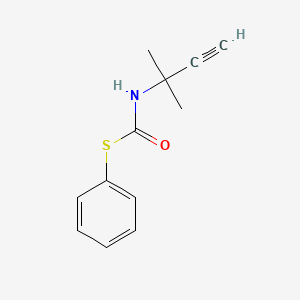
S-Phenyl (2-methylbut-3-yn-2-yl)carbamothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Phenyl (2-methylbut-3-yn-2-yl)carbamothioate is a chemical compound known for its unique structure and properties. It is classified as a carbamothioate, which is a derivative of carbamic acid where the oxygen atom is replaced by a sulfur atom. This compound has a molecular formula of C12H13NOS and a molecular weight of 219.071785036 daltons .
Vorbereitungsmethoden
The synthesis of S-Phenyl (2-methylbut-3-yn-2-yl)carbamothioate typically involves the reaction of phenyl isothiocyanate with 2-methylbut-3-yn-2-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Analyse Chemischer Reaktionen
S-Phenyl (2-methylbut-3-yn-2-yl)carbamothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the phenyl group can be replaced by other nucleophiles.
Wissenschaftliche Forschungsanwendungen
S-Phenyl (2-methylbut-3-yn-2-yl)carbamothioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of S-Phenyl (2-methylbut-3-yn-2-yl)carbamothioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes by binding to active sites of enzymes .
Vergleich Mit ähnlichen Verbindungen
S-Phenyl (2-methylbut-3-yn-2-yl)carbamothioate can be compared with other carbamothioates and related compounds:
2-methylbut-3-yn-2-yl carbamate: Similar in structure but with an oxygen atom instead of sulfur.
Phenyl isothiocyanate: A precursor in the synthesis of this compound.
Thiophenol: Another sulfur-containing compound with different reactivity and applications.
These comparisons highlight the unique properties of this compound, particularly its sulfur atom, which imparts distinct chemical and biological activities.
Eigenschaften
CAS-Nummer |
66427-20-1 |
|---|---|
Molekularformel |
C12H13NOS |
Molekulargewicht |
219.30 g/mol |
IUPAC-Name |
S-phenyl N-(2-methylbut-3-yn-2-yl)carbamothioate |
InChI |
InChI=1S/C12H13NOS/c1-4-12(2,3)13-11(14)15-10-8-6-5-7-9-10/h1,5-9H,2-3H3,(H,13,14) |
InChI-Schlüssel |
OZYVITGXQIBAJI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#C)NC(=O)SC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


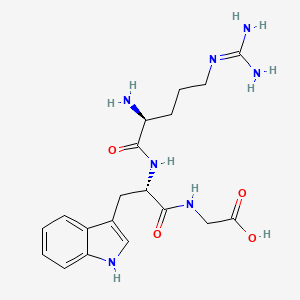
![1-Chloro-4-[1-(4-methylphenyl)ethenyl]benzene](/img/structure/B14472442.png)
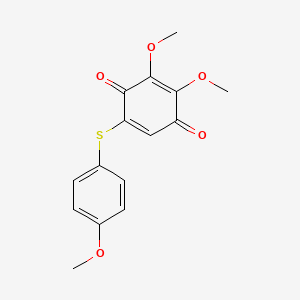


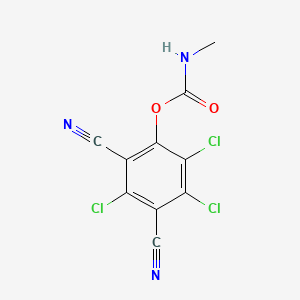
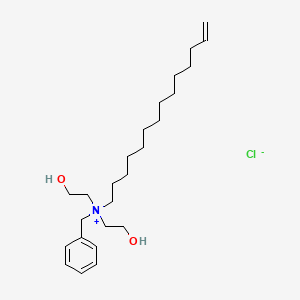

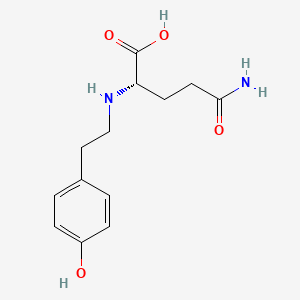
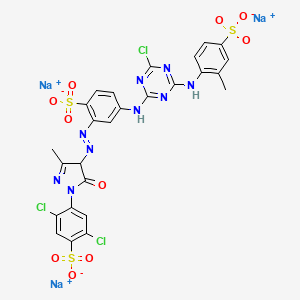
![N,N''-(Methylenedi-4,1-phenylene)bis[N'-tridecylurea]](/img/structure/B14472526.png)

